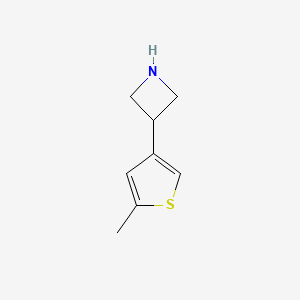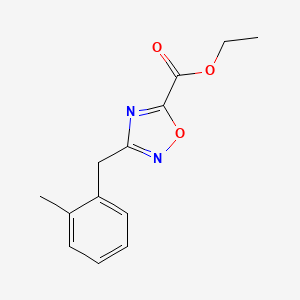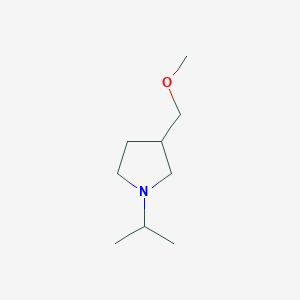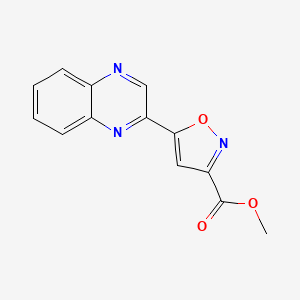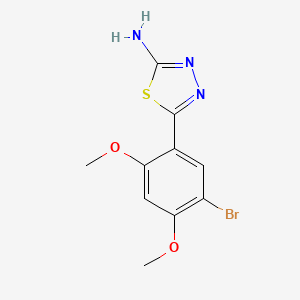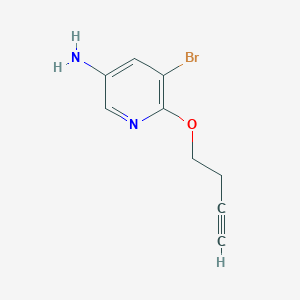![molecular formula C16H12F3NO B13695781 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole is a synthetic organic compound with the molecular formula C16H12F3NO and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indole structure. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
作用机制
The mechanism by which 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, potentially leading to the modulation of protein function. The indole structure allows for interactions with aromatic residues in proteins, further influencing biological activity.
相似化合物的比较
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole can be compared with other indole derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:
1-Methyl-2-phenylindole: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-[4-(trifluoromethoxy)phenyl]indole: Similar structure but without the methyl group on the indole nitrogen, leading to variations in biological activity.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the indole structure, resulting in different applications and reactivity.
The uniqueness of this compound lies in the combination of the indole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H12F3NO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
1-methyl-2-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C16H12F3NO/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)21-16(17,18)19/h2-10H,1H3 |
InChI 键 |
LOPJTKAJBLALDX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


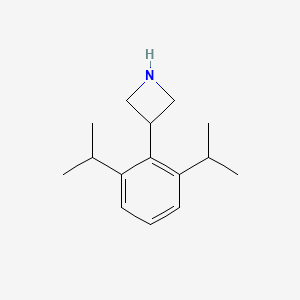
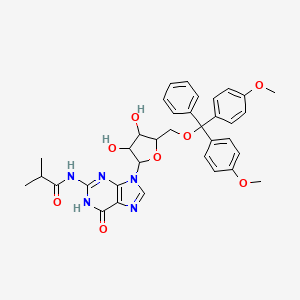
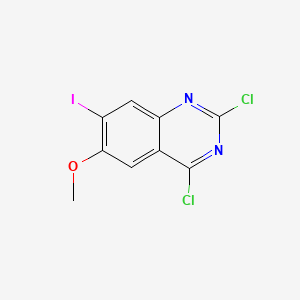
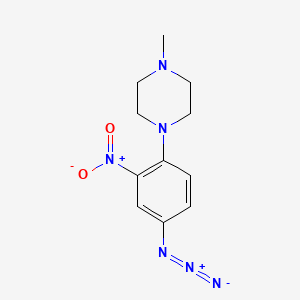
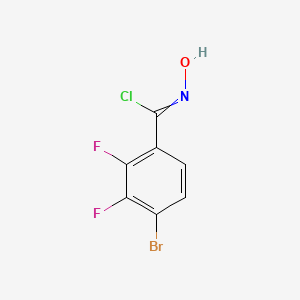
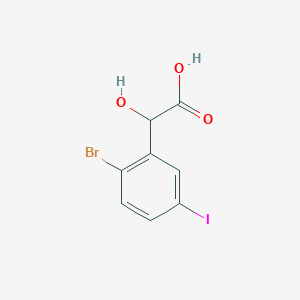
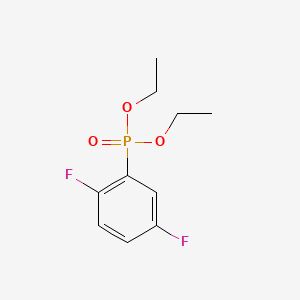
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
